M-Copa

Beschreibung

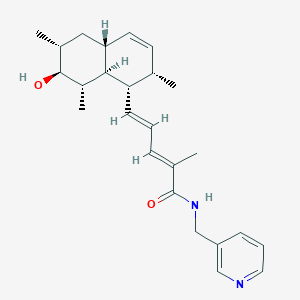

Structure

3D Structure

Eigenschaften

CAS-Nummer |

861718-91-4 |

|---|---|

Molekularformel |

C25H34N2O2 |

Molekulargewicht |

394.5 g/mol |

IUPAC-Name |

(2E,4E)-5-[(1S,2S,4aR,6R,7S,8S,8aS)-7-hydroxy-2,6,8-trimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-2-methyl-N-(pyridin-3-ylmethyl)penta-2,4-dienamide |

InChI |

InChI=1S/C25H34N2O2/c1-16-10-11-21-13-18(3)24(28)19(4)23(21)22(16)9-5-7-17(2)25(29)27-15-20-8-6-12-26-14-20/h5-12,14,16,18-19,21-24,28H,13,15H2,1-4H3,(H,27,29)/b9-5+,17-7+/t16-,18+,19-,21-,22-,23-,24-/m0/s1 |

InChI-Schlüssel |

JQPHOWVAGGEOKI-VXBYPBBWSA-N |

SMILES |

CC1CC2C=CC(C(C2C(C1O)C)C=CC=C(C)C(=O)NCC3=CN=CC=C3)C |

Isomerische SMILES |

C[C@@H]1C[C@@H]2C=C[C@@H]([C@@H]([C@H]2[C@@H]([C@H]1O)C)/C=C/C=C(\C)/C(=O)NCC3=CN=CC=C3)C |

Kanonische SMILES |

CC1CC2C=CC(C(C2C(C1O)C)C=CC=C(C)C(=O)NCC3=CN=CC=C3)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-methylcoprophilinamide AMF-26 M-COPA compound N-(pyridine-3-ylmethyl)-5-(7-hydroxy-2,6,8-trimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-yl)-2-methylpenta-2,4-dienamide |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of CopA in Bacterial Copper Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper, an essential micronutrient for most living organisms, becomes highly toxic at elevated concentrations. Bacteria have evolved sophisticated mechanisms to maintain copper homeostasis, a critical aspect of which is the active efflux of excess copper ions. At the heart of this defense in many bacteria lies CopA, a P-type ATPase dedicated to the transport of cuprous ions (Cu(I)) across the cytoplasmic membrane. This technical guide provides an in-depth exploration of the structure, function, regulation, and significance of CopA in bacterial copper resistance. It summarizes key quantitative data, details common experimental protocols for its study, and presents visual representations of its regulatory pathways and experimental workflows, offering a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

Introduction: The Double-Edged Sword of Copper

Copper's ability to cycle between its reduced (Cu(I)) and oxidized (Cu(II)) states makes it an ideal cofactor for a variety of redox enzymes involved in crucial cellular processes like respiration and detoxification of reactive oxygen species.[1] However, this same redox activity can lead to the generation of highly damaging hydroxyl radicals via Fenton-like chemistry, causing widespread damage to proteins, lipids, and nucleic acids. Consequently, bacteria must tightly control their intracellular copper levels to ensure a sufficient supply for enzymatic functions while preventing toxic accumulation.[1][2]

Bacterial copper resistance strategies are multifaceted, involving sequestration of copper in the cytoplasm or periplasm, enzymatic detoxification, and efflux systems.[1] Among the most conserved and critical components of these defense mechanisms is the CopA protein, a member of the P1B-type ATPase family of heavy metal transporters.[2][3]

The Structure and Function of CopA

CopA is an integral membrane protein that actively transports Cu(I) from the cytoplasm to the periplasm, a process fueled by the hydrolysis of ATP.[2][4][5] Structurally, CopA shares the characteristic domains of P-type ATPases, including a transmembrane domain (TMD) that forms the ion translocation pathway and cytoplasmic actuator (A), phosphorylation (P), and nucleotide-binding (N) domains that orchestrate the ATP hydrolysis cycle.[6][7][8]

A distinctive feature of CopA and other P1B-type ATPases is the presence of one or more N-terminal cytosolic heavy metal-binding domains (HBMDs) containing a conserved CxxC motif.[2][7] These domains are thought to act as intracellular copper sensors and chaperones, binding cytoplasmic Cu(I) and delivering it to the transmembrane transport sites.[9] The TMD itself contains conserved cysteine and methionine residues that are crucial for coordinating the copper ion during its transit through the membrane.[8] The overall transport mechanism involves a series of conformational changes driven by ATP binding and hydrolysis, which alternately expose the copper-binding sites to the cytoplasm and the periplasm.[6][8]

Quantitative Data on CopA Function

The functional characteristics of CopA have been quantified in several bacterial species. These data are crucial for understanding its efficiency and role in copper homeostasis.

| Parameter | Organism | Value | Reference |

| Copper Sensitivity of copA Mutants | |||

| Growth Inhibition in excess Copper | Streptococcus pyogenes | Significant reduction in growth in 100 µM CuSO4 | [3] |

| Escherichia coli | Increased sensitivity to copper salts | [2][4] | |

| Streptococcus suis | Growth inhibition in media with elevated copper concentrations | [10] | |

| Intracellular Copper Accumulation in copA Mutants | |||

| Streptococcus suis | Significantly higher intracellular copper levels in the presence of 0.5 mM CuSO4 | [10] | |

| Xylella fastidiosa | Significantly higher copper accumulation at 20 µM and 50 µM copper | [11] | |

| ATPase Activity | |||

| KM for Cu(I) | Escherichia coli | 1.48 µM | [9] |

| KM for ATP | Escherichia coli | 0.5 mM | [9] |

| Turnover number (kcat) | Archaeoglobus fulgidus | 3-4 s-1 at 60°C | [6] |

| Gene Expression Induction | |||

| Fold induction of copA by Copper | Streptococcus suis | ~530-fold increase with 0.5 mM Cu | [10] |

| Shewanella oneidensis | Highly induced under anaerobic conditions with 100 µM copper | [12] |

Regulation of CopA Expression

The expression of copA is tightly regulated to ensure that the pump is produced only when needed, thereby conserving cellular resources and preventing potential toxicity from overexpression. The regulatory mechanisms vary between bacterial species.

In many Gram-negative bacteria, such as Escherichia coli, copA expression is controlled by the MerR-family transcriptional regulator, CueR (Copper-responsive regulator).[13][14] CueR directly senses cytoplasmic Cu(I) and, upon binding the metal, undergoes a conformational change that promotes the transcription of the copA gene.[13] Silver ions can also induce copA expression through CueR.[13][15]

In some Gram-positive bacteria, the cop operon, which often includes copA, is regulated by a CopY-like repressor. In the absence of copper, CopY binds to the promoter region of the cop operon and represses transcription. When intracellular copper levels rise, copper binds to CopY, causing it to dissociate from the DNA and allowing for the expression of copA and other copper resistance genes.[3]

Another regulatory mechanism observed in Myxococcus xanthus involves the two-component system CorSR, which upregulates copA expression in response to copper.[16]

Below is a diagram illustrating the CueR-mediated regulation of copA expression.

Caption: CueR-mediated regulation of CopA expression.

The Role of CopA in Bacterial Pathogenesis

The ability to resist copper toxicity is not only crucial for survival in copper-contaminated environments but also plays a significant role in bacterial pathogenesis. During infection, host organisms can utilize copper as an antimicrobial agent, a process termed "nutritional immunity." Macrophages, for instance, can actively pump copper into phagosomes to kill engulfed bacteria.[3]

Consequently, bacterial pathogens that possess efficient copper efflux systems like CopA are better equipped to survive within the host and establish a successful infection.[17] Studies have shown that copA mutant strains of various pathogenic bacteria, including Streptococcus pyogenes and Streptococcus suis, exhibit attenuated virulence in animal models of infection.[3][10][17] This highlights CopA as a potential target for the development of novel antimicrobial therapies that could disarm bacteria and render them more susceptible to host immune defenses.

Experimental Protocols for Studying CopA

The characterization of CopA function relies on a variety of well-established experimental techniques. Detailed below are protocols for key assays.

Copper Sensitivity Assay (Growth Curve Analysis)

This assay assesses the ability of a bacterial strain to grow in the presence of elevated copper concentrations.

Methodology:

-

Strain Preparation: Grow wild-type and copA mutant bacterial strains overnight in a suitable liquid medium (e.g., Luria-Bertani broth, Brain Heart Infusion broth) at the optimal temperature and aeration.

-

Inoculation: Dilute the overnight cultures to a standardized optical density (e.g., OD600 of 0.05) in fresh medium.

-

Copper Challenge: Aliquot the diluted cultures into a multi-well plate. To triplicate wells for each strain, add a range of CuSO4 concentrations (e.g., 0, 50, 100, 250, 500 µM).

-

Incubation and Monitoring: Incubate the plate in a microplate reader at the optimal growth temperature with shaking. Monitor the OD600 at regular intervals (e.g., every 30 minutes) for a specified period (e.g., 24 hours).

-

Data Analysis: Plot the OD600 values against time to generate growth curves. Compare the growth of the mutant strain to the wild-type at different copper concentrations to determine its sensitivity.

Caption: Workflow for copper sensitivity assay.

Measurement of Intracellular Copper Content

This method quantifies the accumulation of copper inside bacterial cells, providing direct evidence for the role of CopA in copper efflux.

Methodology:

-

Cell Growth and Exposure: Grow wild-type and copA mutant strains to mid-log phase in a suitable liquid medium. Expose the cultures to a defined concentration of CuSO4 for a specific duration (e.g., 0.5 mM for 1 hour).

-

Cell Harvesting and Washing: Harvest the bacterial cells by centrifugation. Wash the cell pellets multiple times with a buffer containing a chelating agent like EDTA (e.g., 1 mM) to remove any surface-bound copper.

-

Cell Lysis and Digestion: Lyse the washed cells (e.g., by sonication or enzymatic digestion) and digest the lysate with concentrated nitric acid to mineralize the organic matter.

-

Quantification: Analyze the copper content of the digested samples using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

-

Normalization: Normalize the measured copper content to the total protein concentration or cell number of the corresponding sample.

In Vitro ATPase Activity Assay

This assay directly measures the ATP hydrolyzing activity of purified CopA protein in response to Cu(I).

Methodology:

-

Protein Purification: Purify the CopA protein, often as a recombinant protein with an affinity tag, from an overexpressing bacterial strain.

-

Reaction Mixture: Prepare a reaction buffer containing purified CopA, a source of ATP (often radiolabeled [γ-32P]ATP or in a coupled enzymatic assay), MgCl2, and a reducing agent like dithiothreitol (DTT) to maintain copper in its Cu(I) state.

-

Initiation of Reaction: Initiate the reaction by adding a specific concentration of Cu(I).

-

Measurement of ATP Hydrolysis:

-

Radiolabeled Assay: At different time points, stop the reaction and separate the liberated radioactive phosphate (32Pi) from the unhydrolyzed [γ-32P]ATP using a charcoal-based method. Quantify the radioactivity of the liberated phosphate using a scintillation counter.

-

Coupled Enzymatic Assay: In a non-radioactive approach, the production of ADP is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.

-

-

Data Analysis: Calculate the rate of ATP hydrolysis and determine kinetic parameters such as KM and Vmax.

References

- 1. Molecular basis of active copper resistance mechanisms in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. The role of CopA in Streptococcus pyogenes copper homeostasis and virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CopA: An Escherichia coli Cu(I)-translocating P-type ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nucleotide recognition by CopA, a Cu+-transporting P-type ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Copper-transporting P-type ATPases use a unique ion-release pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. CopA Protects Streptococcus suis against Copper Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 12. Expression of copA and cusA in Shewanella during copper stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CueR (YbbI) of Escherichia coli is a MerR family regulator controlling expression of the copper exporter CopA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. CopA: An Escherichia coli Cu(I)-translocating P-type ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Mechanism of CopA P-type ATPase

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CopA P-type ATPase is a crucial transmembrane protein responsible for the active efflux of copper ions (Cu⁺) across cellular membranes, playing a vital role in maintaining copper homeostasis in a wide range of organisms, from bacteria to humans. Dysregulation of human copper-transporting ATPases, ATP7A and ATP7B, which are homologs of CopA, leads to severe genetic disorders such as Menkes and Wilson diseases, respectively, highlighting the biomedical significance of this protein family.[1][2] This technical guide provides a comprehensive overview of the current understanding of the CopA structure and its catalytic mechanism. It delves into the intricate conformational changes that drive copper transport, the key functional domains and amino acid residues, and the experimental methodologies employed to elucidate its function. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of ion transport, membrane protein biochemistry, and the development of novel therapeutic strategies targeting copper-related pathologies.

Introduction to CopA and its Biological Role

CopA is a member of the P-type ATPase superfamily, a large group of enzymes that utilize the energy from ATP hydrolysis to transport cations across biological membranes.[3] Specifically, CopA belongs to the P₁B-type ATPase subfamily, which is responsible for the transport of heavy metal ions.[2][3] The primary function of CopA is to extrude excess cuprous ions (Cu⁺) from the cytoplasm, thereby preventing copper-induced toxicity.[1][4] In bacteria such as Escherichia coli and Streptococcus pyogenes, CopA is a key component of copper resistance mechanisms, enabling survival in environments with high copper concentrations.[1][5][6] The expression of the copA gene is often induced by elevated levels of copper and silver ions.[1] Given its structural and functional homology to human copper transporters, bacterial CopA serves as an excellent model system for studying the molecular basis of human copper-related diseases.[1]

The Architectural Framework of CopA

The structure of CopA comprises several distinct domains that work in concert to achieve copper transport. These include a transmembrane (M) domain and three cytoplasmic domains: the nucleotide-binding (N) domain, the phosphorylation (P) domain, and the actuator (A) domain.[3][7] A characteristic feature of P₁B-type ATPases is the presence of one or more N-terminal metal-binding domains (NMBDs) that contain conserved CxxC motifs for high-affinity Cu⁺ binding.[4][8]

The transmembrane domain of CopA is typically composed of eight helices, in contrast to the ten or more helices found in other P-type ATPases like the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA).[3] The cytoplasmic domains are responsible for ATP binding and hydrolysis, which powers the transport cycle. The N-domain binds ATP, the P-domain contains the conserved aspartate residue that becomes transiently phosphorylated, and the A-domain is involved in the dephosphorylation of the enzyme.[3]

Table 1: Structural Properties of CopA from Archaeoglobus fulgidus

| Property | Value | PDB ID(s) |

| Method of Structure Determination | Electron Microscopy | 3J08, 3J09, 2VOY |

| Resolution | 10.0 Å | 3J08, 3J09 |

| Total Molecular Weight | ~75.3 - 138.43 kDa | 2VOY, 3J08 |

| Modeled Residue Count | 693 - 1,290 | 2VOY, 3J08 |

| Organism | Archaeoglobus fulgidus | 3J08, 3J09, 2VOY |

| Expression System | Escherichia coli | 3J08 |

The Catalytic and Transport Mechanism of CopA

The transport of copper by CopA follows the Post-Albers catalytic cycle, which involves a series of conformational changes between two main states: E1 and E2.[3] The E1 state has a high affinity for cytoplasmic copper, while the E2 state has a high affinity for extracellular (or periplasmic) copper, facilitating its release.

The catalytic cycle can be summarized in the following key steps:

-

E1 State and Copper Binding: In the E1 state, the enzyme is open to the cytoplasm. One or two Cu⁺ ions bind to high-affinity sites within the transmembrane domain.

-

ATP Binding and Phosphorylation: ATP binds to the N-domain, leading to the phosphorylation of a conserved aspartate residue in the P-domain, forming a high-energy E1~P intermediate. This step is dependent on the presence of bound Cu⁺.

-

Conformational Change to E2-P: The phosphorylation event triggers a major conformational change, transitioning the enzyme to the E2-P state. This change reorients the copper-binding sites to face the extracellular (periplasmic) side and simultaneously reduces their affinity for copper.

-

Copper Release: The bound Cu⁺ ions are released into the extracellular space.

-

Dephosphorylation: The A-domain catalyzes the hydrolysis of the aspartyl-phosphate intermediate, returning the enzyme to the E2 state.

-

Return to E1 State: The enzyme reverts to the E1 conformation, ready to start a new transport cycle.

While this general scheme is shared among P-type ATPases, Cu⁺-ATPases exhibit some unique features. For instance, ATP-induced phosphoenzyme formation has been observed in both the presence and absence of the transported ion, which differs from SERCA.[2]

Key Amino Acid Residues and Motifs

Several conserved amino acid residues and motifs are critical for the function of CopA:

-

CXXC Motifs: Located in the N-terminal metal-binding domains, these motifs are responsible for the initial binding of cytoplasmic Cu⁺.[4][8]

-

DKTGT Motif: This highly conserved motif in the P-domain contains the invariant aspartate residue that undergoes phosphorylation.[3]

-

TGE Motif: Found in the A-domain, this motif is involved in the dephosphorylation of the enzyme.[3]

-

HP-Motif: Located in the N-domain, this motif is crucial for nucleotide binding in heavy metal pumps.[9][10]

-

CPC Motif: A conserved motif within a transmembrane helix that is part of the ion translocation pathway.[4]

Table 2: Key Functional Motifs in CopA

| Motif | Location | Function |

| CXXC | N-terminal MBDs | High-affinity Cu⁺ binding |

| DKTGT | P-domain | Phosphorylation site (Asp) |

| TGE | A-domain | Dephosphorylation |

| HP-Motif | N-domain | Nucleotide (ATP) binding |

| CPC | Transmembrane domain | Ion translocation |

Experimental Methodologies for Studying CopA

A variety of experimental techniques have been instrumental in advancing our understanding of CopA's structure and function.

Structural Biology Techniques

-

X-ray Crystallography: High-resolution crystal structures of the cytoplasmic domains and, more recently, of the entire enzyme in different conformational states have provided detailed insights into the architecture of CopA.

-

Cryo-Electron Microscopy (Cryo-EM): This technique has been successfully used to determine the structure of full-length CopA, particularly for membrane-reconstituted protein and for capturing different conformational states.[11][12][13][14]

Functional Assays

-

ATPase Activity Assays: These assays measure the rate of ATP hydrolysis by purified and reconstituted CopA in the presence of varying concentrations of copper and other ions. The release of inorganic phosphate is typically quantified.

-

Copper Transport Assays: These assays directly measure the transport of radioactive copper (⁶⁴Cu) into everted (inside-out) membrane vesicles prepared from cells overexpressing CopA.[1] The accumulation of radioactivity inside the vesicles is monitored over time.

Molecular Biology and Biochemical Techniques

-

Site-Directed Mutagenesis: This technique is used to substitute specific amino acid residues to investigate their role in copper binding, ATP hydrolysis, and ion transport.

-

Gene Knockout and Complementation: Deleting the copA gene in bacteria leads to a copper-sensitive phenotype, which can be rescued by reintroducing the wild-type gene on a plasmid.[1] This approach is fundamental for confirming the in vivo function of CopA.

Visualizing the CopA Mechanism and Experimental Workflows

The CopA Catalytic Cycle

Caption: The Post-Albers catalytic cycle of the CopA P-type ATPase.

Experimental Workflow for Functional Characterization

Caption: Workflow for the functional characterization of CopA.

Detailed Experimental Protocols

Preparation of Everted Membrane Vesicles for Copper Transport Assays

This protocol is adapted from studies on E. coli CopA.[1][15]

-

Cell Growth and Induction: Grow E. coli cells carrying the CopA expression plasmid in a suitable medium (e.g., LB medium) at 37°C to an optical density at 600 nm (OD₆₀₀) of 0.8.[1][15] Induce CopA expression with an appropriate inducer (e.g., 0.0002% arabinose) for 2 hours at 30°C.[1][15]

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using a French press or sonication at high pressure (e.g., 16,000 psi).[1][15]

-

Vesicle Formation: Centrifuge the cell lysate at low speed to remove unlysed cells and debris. Pellet the membrane fraction by ultracentrifugation.

-

Vesicle Resuspension and Storage: Resuspend the everted membrane vesicles in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5, containing 0.25 M sucrose and 0.2 M KCl) and store at -70°C until use.[15] Determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.[15]

⁶⁴Cu Transport Assay

This protocol is based on the methodology described for E. coli CopA.[1]

-

Reaction Mixture Preparation: Prepare a reaction mixture (e.g., 1 ml) containing 40 mM histidine (pH 6.8), 0.2 M KCl, 0.25 M sucrose, 1 mM dithiothreitol (DTT) to maintain copper in the Cu⁺ state, 0.5 mg of everted membrane vesicle protein, and 10 µM ⁶⁴CuCl₂.[1]

-

Initiation of Transport: Initiate the transport reaction by adding 5 mM MgCl₂ and 5 mM ATP.[1] For control experiments, omit ATP or add an inhibitor like sodium vanadate.

-

Sampling and Filtration: At specific time intervals, withdraw aliquots (e.g., 0.1 ml) and immediately filter them through nitrocellulose filters (0.22-µm pore size) to separate the vesicles from the reaction medium.[1]

-

Washing: Rapidly wash the filters with a cold wash buffer to remove non-transported ⁶⁴Cu.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter to determine the amount of ⁶⁴Cu accumulated inside the vesicles.

Implications for Drug Development

The detailed understanding of the CopA structure and mechanism opens avenues for the development of novel therapeutic agents. For instance, inhibitors targeting the unique features of bacterial CopA could be developed as new antimicrobial agents. Conversely, strategies to modulate the activity of human copper transporters could be explored for the treatment of Menkes and Wilson diseases. The accessible ion pathway in the E2P and E2.Pi states of CopA may present a promising site for the design of specific inhibitors.[2]

Conclusion

CopA P-type ATPase is a sophisticated molecular machine that plays a critical role in copper homeostasis. The wealth of structural and functional data accumulated over the years has provided a detailed picture of its transport mechanism. This technical guide has summarized the key aspects of CopA's architecture, catalytic cycle, and the experimental approaches used for its investigation. Continued research in this area will undoubtedly uncover further details of its intricate mechanism and pave the way for novel therapeutic interventions for copper-related disorders.

References

- 1. pnas.org [pnas.org]

- 2. Copper-transporting P-type ATPases use a unique ion-release pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The role of CopA in Streptococcus pyogenes copper homeostasis and virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Architecture of CopA from Archeaoglobus fulgidus Studied by Cryo-Electron Microscopy and Computational Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. Nucleotide recognition by CopA, a Cu+-transporting P-type ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. rcsb.org [rcsb.org]

- 13. PDB | 3j09 - MemProtMD [memprotmd.bioch.ox.ac.uk]

- 14. 3J09: High resolution helical reconstruction of the bacterial p-type ATPase copper transporter CopA [ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

Homologues of CopA in Bacterial Species: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Copper is a double-edged sword for bacteria; it is an essential cofactor for various enzymes, yet it becomes highly toxic at elevated concentrations. To navigate this challenge, bacteria have evolved sophisticated copper homeostasis mechanisms. Central to these systems is the CopA protein, a P-type ATPase responsible for actively exporting excess copper ions from the cytoplasm. This technical guide provides an in-depth overview of CopA homologues across different bacterial species, focusing on their function, regulation, and potential as a target for novel antimicrobial strategies. The information presented herein is intended for researchers, scientists, and drug development professionals working on bacterial pathogenesis and antibiotic discovery.

The Role and Diversity of CopA Homologues

CopA is a Cu(I)-translocating P-type ATPase that plays a pivotal role in maintaining copper homeostasis, particularly under aerobic and anaerobic conditions.[1] It is a key component for intrinsic copper resistance in many bacteria.[1] Homologues of CopA are found across a wide range of bacterial species, from commensal organisms like Escherichia coli to significant pathogens such as Pseudomonas aeruginosa, Streptococcus pneumoniae, and Klebsiella pneumoniae.[2]

While the primary function of cytoplasmic copper export is conserved, the genetic organization and regulatory networks involving CopA can vary. In many Gram-negative bacteria, CopA expels Cu(I) from the cytoplasm into the periplasm.[3] This function is often complemented by other systems, such as the periplasmic multi-copper oxidase CueO, which oxidizes the more toxic Cu(I) to the less harmful Cu(II), and the CusCFBA system, which removes excess copper from the periplasm.[1][4]

In some bacteria, the term 'CopA' has been historically used to refer to two distinct proteins: the P-type ATPase (the focus of this guide) and a periplasmic multicopper oxidase.[5] It is crucial to distinguish between these based on their respective functions and protein domains. The P-type ATPase CopA is characterized by its E1-E2 ATPase domain and one or more N-terminal heavy-metal binding domains (HMBDs).[6][7]

The importance of CopA extends to bacterial virulence. During infection, host organisms utilize copper as an antimicrobial agent, with macrophages actively pumping copper into phagosomes to kill engulfed bacteria.[8] Consequently, an effective copper efflux system like CopA is essential for bacterial survival and pathogenesis, making it a potential target for anti-virulence drugs.[2][8] Deletion of copA has been shown to attenuate virulence in several pathogenic bacteria, including Acinetobacter baumannii, K. pneumoniae, S. pneumoniae, and P. aeruginosa.[2]

Quantitative Analysis of CopA Function

The functional characterization of CopA homologues often involves measuring their expression levels in response to copper stress and their copper transport kinetics. Below are tables summarizing available quantitative data.

Table 1: Copper-Induced Expression of copA in Different Bacterial Species

| Bacterial Species | Condition | Fold Increase in copA Expression | Reference |

| Escherichia coli | Addition of CuSO₄ | ~50-fold (protein level) | [9] |

| Streptococcus pyogenes | Copper Stress | Upregulated | [8] |

| Vibrio parahaemolyticus | External Copper | Strongly Induced (transcriptional level) | [10] |

Note: Quantitative expression data is often context-dependent, varying with the specific strain, copper concentration, and growth conditions.

Regulatory Networks of CopA

The expression of copA is tightly regulated to ensure that copper levels are maintained within a narrow, non-toxic range. These regulatory systems typically involve metal-sensing proteins that control the transcription of the cop operon.

In Escherichia coli, the primary regulator is CueR (Copper-responsive regulator), a member of the MerR family of transcriptional regulators.[1][11] CueR is activated by intracellular Cu(I) and Ag(I) ions, subsequently inducing the expression of copA and cueO.[1]

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Mechanisms of copper homeostasis in bacteria [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. The role of CopA in Streptococcus pyogenes copper homeostasis and virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Genes Involved in Copper Homeostasis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Evolutionary Analysis of the CopA Copper Pump: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the evolutionary analysis of the CopA copper pump, a crucial element in bacterial copper homeostasis. The content covers the pump's structure, function, and phylogenetic distribution, details key experimental methodologies, and explores its potential as a target for novel antimicrobial drug development.

Introduction to the CopA Copper Pump

The CopA protein is a member of the P-type ATPase superfamily, specifically the PIB-type ATPases, which are responsible for the transport of heavy metal ions across cellular membranes.[1][2] In many bacteria, CopA functions as a primary efflux pump, actively transporting cuprous ions (Cu+) from the cytoplasm to the periplasm, thereby preventing the toxic accumulation of copper within the cell.[3][4][5] This process is vital for bacterial survival, as copper, while an essential cofactor for some enzymes, is highly toxic in excess. The study of CopA's evolution provides insights into the adaptation of bacteria to varying environmental copper concentrations and offers a potential avenue for the development of new antimicrobial agents.

Structure and Function of CopA

The structure of CopA is characteristic of P-type ATPases, featuring transmembrane and cytosolic domains. Key structural and functional features include:

-

N-terminal Metal-Binding Domains (MBDs): Most CopA proteins possess one or more N-terminal cytosolic domains containing a conserved CXXC metal-binding motif.[4][6] These domains are thought to be involved in the initial binding of cytoplasmic copper and its delivery to the transmembrane transport machinery. The number of MBDs can vary between different bacterial species, reflecting evolutionary adaptation.

-

Transmembrane Domain: CopA typically has eight transmembrane helices. A conserved CPC motif within the transmembrane domain is crucial for the translocation of copper across the membrane.[4][6]

-

Cytosolic Domains: Large cytosolic domains house the ATP-binding and phosphorylation sites, which are essential for powering the transport cycle. The catalytic cycle involves the phosphorylation and dephosphorylation of a conserved aspartate residue, driving conformational changes that result in copper transport.[2][6]

Evolutionary and Phylogenetic Analysis

Phylogenetic analysis of CopA and other P-type ATPases reveals a deep evolutionary history, with the diversification of the major subfamilies predating the divergence of bacteria, archaea, and eukaryotes.[2] The PIB-type ATPases, to which CopA belongs, are primarily involved in heavy metal transport and are found across all three domains of life.

Phylogenetic trees of CopA from various bacterial species generally show a topology that is largely consistent with the 16S rRNA gene-based phylogeny, suggesting that the diversity of copA genes is primarily a result of vertical descent.[7] However, instances of horizontal gene transfer may have also contributed to the distribution and diversification of CopA in some lineages.[8]

Logical Relationship of Phylogenetic Analysis Workflow

Copper Homeostasis and Regulation of CopA

In many bacteria, including Escherichia coli, CopA is a key component of a sophisticated copper homeostasis network.[1] The expression of the copA gene is tightly regulated to ensure that copper levels are maintained within a narrow, non-toxic range.

The primary regulator of copA expression is the MerR-like transcriptional activator, CueR (Copper-responsive regulator).[9][10] In the presence of elevated intracellular copper, CueR binds to Cu+ and undergoes a conformational change that allows it to bind to the copA promoter and activate transcription.[9]

CopA functions in concert with other copper resistance systems, such as the periplasmic multicopper oxidase CueO and the CusCFBA efflux system, to provide comprehensive protection against copper stress.[1][11][12] CueO is thought to oxidize periplasmic Cu+ to the less toxic Cu2+, while the CusCFBA complex is responsible for exporting copper from the periplasm to the extracellular environment.[11][13]

Signaling Pathway for CopA Regulation

Experimental Protocols

A variety of experimental techniques are employed to study the function and evolution of CopA. Below are summaries of key protocols.

Gene Disruption by Homologous Recombination

This technique is used to create copA knockout mutants to study the phenotypic effects of its absence.

-

Construct a Disruption Cassette: A DNA fragment containing a selectable marker (e.g., an antibiotic resistance gene) flanked by sequences homologous to the regions upstream and downstream of the copA gene is constructed using PCR.

-

Transformation: The disruption cassette is introduced into the target bacterial cells. For E. coli, this is often achieved by electroporation in strains expressing a recombination system (e.g., the lambda Red recombinase).

-

Selection and Verification: Transformants are selected on media containing the appropriate antibiotic. The correct insertion of the disruption cassette and deletion of the copA gene are verified by PCR and DNA sequencing.[5][14]

Copper Sensitivity Assays

These assays are used to quantify the level of copper resistance in wild-type and mutant bacterial strains.

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Prepare a series of culture media with twofold serial dilutions of a copper salt (e.g., CuSO4).

-

Inoculate each dilution with a standardized suspension of the bacterial strain to be tested.

-

Incubate the cultures under appropriate conditions.

-

The MIC is the lowest concentration of the copper salt that completely inhibits visible growth.[15]

-

-

Growth Curve Analysis:

-

Inoculate liquid culture media containing various concentrations of a copper salt with the bacterial strains.

-

Monitor the growth of the cultures over time by measuring the optical density at 600 nm (OD600).

-

Plot the OD600 values against time to generate growth curves, which can be used to compare the growth rates and lag phases of different strains in the presence of copper.[3][16]

-

Copper Transport Assay using Everted Membrane Vesicles

This in vitro assay directly measures the ATP-dependent transport of copper by CopA.

-

Preparation of Everted Membrane Vesicles: Bacterial cells overexpressing CopA are harvested and lysed, typically by French press or sonication. The cell membranes are then isolated by ultracentrifugation and treated to form everted vesicles, where the cytoplasmic side of the membrane faces outwards.

-

Transport Reaction: The everted vesicles are incubated in a reaction buffer containing a radioisotope of copper (e.g., 64Cu) and a reducing agent (like DTT, as CopA transports Cu+).

-

Initiation and Termination: The transport reaction is initiated by the addition of ATP. At various time points, aliquots are removed and filtered through a nitrocellulose membrane to separate the vesicles from the reaction buffer.

-

Quantification: The amount of radioactivity trapped inside the vesicles on the filter is measured using a scintillation counter. ATP-dependent copper uptake is calculated by subtracting the radioactivity measured in control reactions lacking ATP.[14][17]

Workflow for Copper Transport Assay

Quantitative Data Summary

The following tables summarize key quantitative data related to the function and characteristics of CopA.

Table 1: Kinetic Parameters of E. coli CopA

| Parameter | Value | Reference |

| Km for ATP | 0.5 mM | [6] |

| KM,Cu(I) | 0.15 ± 0.07 μM | [4] |

| Maximal initial Cu(I) transport rate | 165 nmol Cu(I) mg–1 min–1 | [4] |

Table 2: Copper Sensitivity of Wild-Type vs. ΔcopA Mutants

| Organism | Strain | Copper Concentration | Effect | Reference |

| Escherichia coli | ΔcopA | - | Increased sensitivity to copper salts | [5][14] |

| Neisseria gonorrhoeae | ΔcopA | > 0.1 mM | Increased sensitivity to killing | [18] |

| Xylella fastidiosa | ΔcopA | - | More sensitive to copper shock | [16][19] |

| Staphylococcus aureus | ΔcopA | 15.6 µM | Growth suppression in Zn-limited media | [20] |

Table 3: Sequence Similarity of Orthologous CopA Proteins

| Comparison | Average Sequence Identity | Note | Reference |

| Orthologs within a genus | Often > 80% | Varies depending on the genus | [21][22] |

| Orthologs across different phyla | Can be as low as 30-40% | Conserved domains show higher similarity | [23][24] |

CopA as a Target for Drug Development

The essential role of CopA in bacterial copper homeostasis makes it an attractive target for the development of novel antimicrobial drugs.[25][26] Inhibiting CopA would lead to the accumulation of toxic levels of copper within the bacterial cytoplasm, resulting in cell death. This strategy is particularly promising because CopA is a bacterial-specific target, which could minimize off-target effects in humans.

The development of small molecule inhibitors of CopA could proceed through several stages:

-

High-Throughput Screening: Screening of chemical libraries for compounds that inhibit the ATPase activity of purified CopA or copper transport in everted membrane vesicles.

-

Structure-Based Drug Design: Utilizing the crystal structure of CopA to design inhibitors that bind to key residues in the active site or copper-binding sites.

-

In Silico Docking: Computational modeling to predict the binding of potential inhibitors to the CopA structure.[27][28][29]

A successful CopA inhibitor would represent a new class of antibiotics, which is urgently needed to combat the growing problem of antibiotic resistance.

References

- 1. academic.oup.com [academic.oup.com]

- 2. P-type ATPase - Wikipedia [en.wikipedia.org]

- 3. The CueR-regulated transporters CopA and CusFABC coordinate copper detoxification in Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CopA: An Escherichia coli Cu(I)-translocating P-type ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical characterization of CopA, the Escherichia coli Cu(I)-translocating P-type ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. P-type ATPases: Many more enigmas left to solve - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CueR (YbbI) of Escherichia coli is a MerR family regulator controlling expression of the copper exporter CopA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Role of the Multicopper Oxidase CueO in Copper Homeostasis Under Anaerobic Conditions in Enterobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genes Involved in Copper Homeostasis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Analysis of the Copper-Transporting Efflux System CusCFBA of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 17. CopA: An Escherichia coli Cu(I)-translocating P-type ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phenotypic Characterization of a copA Mutant of Neisseria gonorrhoeae Identifies a Link between Copper and Nitrosative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Influence of Copper Homeostasis Genes copA and copB on Xylella fastidiosa Virulence Is Affected by Sap Copper Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Host subversion of bacterial metallophore usage drives copper intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification, Analysis, and Utilization of Conserved Ortholog Set Markers for Comparative Genomics in Higher Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Efficient large-scale protein sequence comparison and gene matching to identify orthologs and co-orthologs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Evolutionary constraints on structural similarity in orthologs and paralogs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bio.libretexts.org [bio.libretexts.org]

- 25. Coenzyme A biosynthesis: an antimicrobial drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The Kdo biosynthetic pathway toward OM biogenesis as target in antibacterial drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Antibacterial Potential of Bacopa monnieri (L.) Wettst. and Its Bioactive Molecules against Uropathogens—An In Silico Study to Identify Potential Lead Molecule(s) for the Development of New Drugs to Treat Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Antibacterial Potential of Bacopa monnieri (L.) Wettst. and Its Bioactive Molecules against Uropathogens-An In Silico Study to Identify Potential Lead Molecule(s) for the Development of New Drugs to Treat Urinary Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Molecular docking and inhibition studies on the interactions of Bacopa monnieri’s potent phytochemicals against pathogenic Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CopA Gene Regulation and Expression Under Copper Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential micronutrient for most living organisms, serving as a critical cofactor for a variety of enzymes involved in fundamental cellular processes. However, an excess of intracellular copper is highly toxic, capable of generating reactive oxygen species, damaging cellular macromolecules, and disrupting enzymatic functions. Consequently, bacteria have evolved sophisticated and tightly regulated mechanisms to maintain copper homeostasis. A key player in this process is the CopA gene, which encodes a P-type ATPase responsible for the efflux of excess copper ions from the cytoplasm. Understanding the intricate regulatory networks governing copA expression is paramount for elucidating bacterial survival strategies under copper stress and for identifying novel targets for antimicrobial drug development. This guide provides a comprehensive technical overview of the regulation and expression of the copA gene in response to copper stress, with a focus on the underlying molecular mechanisms, quantitative expression data, and detailed experimental protocols for its study.

Core Regulatory Mechanisms of copA Expression

The expression of the copA gene is primarily controlled at the transcriptional level, with the MerR-like transcriptional activator, CueR, playing a central role in many bacterial species. In addition to this primary regulatory pathway, other systems, including two-component signal transduction systems, can also influence copA expression.

The CueR-Mediated Signaling Pathway

In numerous Gram-negative bacteria, such as Escherichia coli and Salmonella enterica, the expression of copA is directly activated by the copper-responsive transcriptional regulator, CueR.[1][2] CueR belongs to the MerR family of regulators, which are known for their unique mechanism of action involving DNA distortion to facilitate transcription initiation.

Under conditions of low intracellular copper, CueR binds to a specific inverted repeat sequence in the copA promoter region, known as the "CueR box".[1] In this state, CueR acts as a repressor, preventing RNA polymerase from binding effectively and initiating transcription. When intracellular copper levels rise, cuprous ions (Cu+) bind directly to CueR. This binding event induces a conformational change in the CueR protein, causing it to distort the DNA of the promoter region. This distortion realigns the -35 and -10 promoter elements, creating a more favorable conformation for RNA polymerase binding and subsequent transcriptional activation of the copA gene.[3]

Role of Two-Component Systems

In some bacteria, two-component signal transduction systems (TCSs) are also involved in the response to copper stress and can influence copA expression. For instance, the CusS/CusR system in E. coli is primarily responsible for sensing and responding to periplasmic copper stress by upregulating the cusCFBA operon, which encodes a multi-drug efflux pump that can also export copper.[4] While the CusS/CusR system does not directly regulate copA, its activity can indirectly affect intracellular copper levels and, consequently, the activation of the CueR-dependent copA expression.

Quantitative Analysis of copA Gene Expression

The induction of copA expression in response to copper stress has been quantified in various bacterial species using techniques such as quantitative real-time PCR (qRT-PCR) and reporter gene assays. The following tables summarize key quantitative data from the literature.

| Bacterial Species | Copper Concentration | Fold Change in copA mRNA Levels (qRT-PCR) | Reference |

| Streptococcus suis | 0.5 mM | ~530-fold increase | [5] |

| Streptococcus pneumoniae | 150 µM | Significant upregulation | [6] |

| Salmonella enterica | 1 mM | ~13-fold increase | [7] |

| Vibrio parahaemolyticus | Not specified | Strongly induced | [8] |

| Escherichia coli | 1 mM | ~50-fold increase in protein level | [9] |

| Group B Streptococcus | 0.25 mM | ~3.7-fold increase | [10] |

| Group B Streptococcus | 1.5 mM | ~14.2-fold increase | [10] |

| Bacterial Species | Experimental Condition | Intracellular Copper Concentration | Reference |

| Escherichia coli (ΔcopAΔcueOΔcusCFBA) | Grown in media with copper | 20-fold increase compared to no copper | [11] |

| Streptococcus suis (ΔcopA) | Treated with 0.05 mM Copper | Significantly higher than wild-type | [5] |

| Neisseria gonorrhoeae (ΔcopA) | Not specified | Greater amount than wild-type | [12] |

Role of CopA in Bacterial Virulence

The ability to manage copper stress is crucial for bacterial pathogens during infection, as the host immune system can utilize copper as an antimicrobial agent. Macrophages, for example, can accumulate copper in phagosomes to kill invading bacteria. Consequently, the CopA-mediated copper efflux system is often a key virulence factor.

Studies have shown that in several pathogenic bacteria, including Streptococcus pneumoniae, Salmonella enterica, and Neisseria gonorrhoeae, deletion of the copA gene leads to increased sensitivity to copper and attenuated virulence in animal models of infection.[2][12][13] This highlights the importance of copper homeostasis in bacterial pathogenesis and suggests that CopA could be a viable target for the development of novel antimicrobial therapies.

Experimental Protocols

A variety of experimental techniques are employed to study the regulation and expression of the copA gene. The following sections provide detailed methodologies for some of the key experiments.

Quantitative Real-Time PCR (qRT-PCR) for copA mRNA Quantification

This protocol allows for the precise measurement of copA transcript levels in response to copper stress.

1. RNA Isolation:

-

Grow bacterial cultures to mid-log phase in appropriate media with and without the addition of various concentrations of CuSO₄.

-

Harvest cells by centrifugation at 4°C.

-

Extract total RNA using a commercial RNA purification kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

2. cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and random hexamer primers.

-

Follow the protocol provided with the cDNA synthesis kit.

3. Real-Time PCR:

-

Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers specific for the copA gene, and the synthesized cDNA template.

-

Use primers for a housekeeping gene (e.g., 16S rRNA, gyrA) as an internal control for normalization.

-

Perform the real-time PCR using a thermal cycler with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for both the copA gene and the housekeeping gene in both control and copper-treated samples.

-

Calculate the relative fold change in copA expression using the 2-ΔΔCt method.

Reporter Gene Assay for copA Promoter Activity

This assay measures the activity of the copA promoter by fusing it to a reporter gene, such as lacZ (encoding β-galactosidase) or luc (encoding luciferase).

1. Construction of the Reporter Plasmid:

-

Amplify the promoter region of the copA gene from bacterial genomic DNA using PCR.

-

Clone the amplified promoter fragment into a promoterless reporter vector upstream of the lacZ or luc gene.

-

Transform the resulting construct into the desired bacterial strain.

2. β-Galactosidase Assay:

-

Grow the bacterial strain containing the copA promoter-lacZ fusion in media with varying concentrations of CuSO₄.

-

Harvest the cells at different time points and permeabilize them using a detergent (e.g., SDS) and chloroform.

-

Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) to the cell lysate.

-

Incubate the reaction at 37°C and monitor the development of a yellow color, which indicates the cleavage of ONPG by β-galactosidase.

-

Stop the reaction by adding Na₂CO₃ and measure the absorbance at 420 nm.

-

Calculate the β-galactosidase activity in Miller units.

3. Luciferase Assay:

-

Grow the bacterial strain containing the copA promoter-luc fusion in a 96-well plate with different concentrations of CuSO₄.

-

At various time points, add the luciferase substrate (e.g., luciferin) to the wells.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to the cell density (OD₆₀₀).

Measurement of Intracellular Copper Concentration by ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying the elemental composition of a sample.

1. Sample Preparation:

-

Grow bacterial cultures (wild-type and ΔcopA mutant) in media with and without copper supplementation.

-

Harvest a known number of cells by centrifugation.

-

Wash the cell pellets multiple times with a buffer containing a chelating agent (e.g., EDTA) to remove extracellularly bound copper.

-

Lyse the cells using an appropriate method (e.g., sonication, chemical lysis).

2. Acid Digestion:

-

Digest the cell lysates with a high-purity acid (e.g., nitric acid) at an elevated temperature to break down all organic matter.

3. ICP-MS Analysis:

-

Dilute the digested samples to a suitable concentration with deionized water.

-

Analyze the samples using an ICP-MS instrument to determine the concentration of copper.

-

Use a certified copper standard solution to generate a calibration curve for accurate quantification.

-

Normalize the copper concentration to the number of cells or the total protein content of the sample.

DNase I Footprinting Assay for CueR Binding Site Identification

This technique is used to precisely map the binding site of a DNA-binding protein, such as CueR, on a specific DNA fragment, like the copA promoter.

1. Probe Preparation:

-

Amplify the DNA fragment containing the copA promoter region using PCR.

-

Label one end of the DNA fragment with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

2. Protein-DNA Binding Reaction:

-

Purify the CueR protein.

-

Incubate the end-labeled copA promoter DNA with increasing concentrations of purified CueR protein in a suitable binding buffer. Include a control reaction with no CueR.

3. DNase I Digestion:

-

Add a low concentration of DNase I to each reaction mixture and incubate for a short period to allow for partial digestion of the DNA. The DNase I will cleave the DNA at sites not protected by the bound CueR protein.

4. Analysis of Digestion Products:

-

Stop the digestion reaction and purify the DNA fragments.

-

Separate the DNA fragments by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the fragments by autoradiography (for radioactive labels) or fluorescence imaging.

-

The "footprint" will appear as a region on the gel where there are no DNA fragments, corresponding to the DNA sequence protected by the bound CueR protein.

Conclusion

The regulation of the copA gene is a critical aspect of bacterial copper homeostasis and plays a significant role in the ability of pathogenic bacteria to survive within a host. The CueR-mediated transcriptional activation of copA in response to elevated intracellular copper levels is a well-conserved and elegant mechanism. A thorough understanding of this regulatory pathway, supported by quantitative data and robust experimental methodologies, provides a solid foundation for future research in this area. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, molecular biology, and drug development, facilitating further exploration of this essential bacterial survival mechanism and its potential as an antimicrobial target.

References

- 1. The role of CopA in Streptococcus pyogenes copper homeostasis and virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper Homeostatic Mechanisms and Their Role in the Virulence of Escherichia coli and Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CueR (YbbI) of Escherichia coli is a MerR family regulator controlling expression of the copper exporter CopA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genes Involved in Copper Homeostasis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CopA Protects Streptococcus suis against Copper Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The CueR-regulated transporters CopA and CusFABC coordinate copper detoxification in Vibrio parahaemolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CopA: An Escherichia coli Cu(I)-translocating P-type ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Intracellular Copper Does Not Catalyze the Formation of Oxidative DNA Damage in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenotypic Characterization of a copA Mutant of Neisseria gonorrhoeae Identifies a Link between Copper and Nitrosative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The cop operon is required for copper homeostasis and contributes to virulence in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Subcellular Localization of CopA in Prokaryotic Cells

Abstract

CopA, a crucial P-type ATPase, is a key player in maintaining copper homeostasis in prokaryotic cells, a process vital for bacterial survival and virulence. Understanding its precise subcellular localization is fundamental to elucidating its function and for the development of novel antimicrobial strategies. This technical guide provides a comprehensive overview of the subcellular localization of CopA in prokaryotes, details the experimental methodologies used for its determination, and presents relevant cellular pathways.

Introduction to CopA and Copper Homeostasis

Copper is an essential micronutrient for bacterial growth, serving as a cofactor for numerous enzymes. However, in excess, it becomes highly toxic. Prokaryotic cells have evolved sophisticated mechanisms to manage intracellular copper levels, preventing accumulation to toxic concentrations. A primary defense mechanism is the active efflux of excess copper ions.[1][2]

CopA is a P-type ATPase that functions as a copper efflux pump.[1][3] It specifically transports cuprous ions (Cu⁺) from the cytoplasm across the cell membrane, utilizing the energy from ATP hydrolysis.[1][3][4] This function is critical for copper resistance and is essential for the virulence of many pathogenic bacteria, as they must overcome copper toxicity imposed by the host's immune response.[4][5][6]

Subcellular Localization of CopA

The primary subcellular localization of CopA in prokaryotic cells is the cell inner membrane (in Gram-negative bacteria) or the cytoplasmic membrane (in Gram-positive bacteria).[7][8] This localization is integral to its function of expelling cytoplasmic copper into the periplasmic space or the extracellular environment.[2][7][9]

-

In Gram-Negative Bacteria (e.g., Escherichia coli, Salmonella enterica): CopA is an inner membrane protein that pumps Cu⁺ from the cytoplasm into the periplasm.[2][7] In the periplasm, the copper can be further handled by other systems, such as the periplasmic multicopper oxidase CueO, which converts the more toxic Cu⁺ to the less toxic Cu²⁺, or the CusCBA efflux system, which transports copper across the outer membrane.[7][9]

-

In Gram-Positive Bacteria (e.g., Streptococcus pyogenes, Enterococcus hirae): CopA is situated in the cytoplasmic membrane and is responsible for exporting Cu⁺ directly out of the cell.[4]

An interesting exception exists in E. coli, where mRNA programmed ribosomal frameshifting can produce a soluble, cytoplasmic copper chaperone form of CopA, termed CopA(Z) . This soluble protein corresponds to the first N-terminal heavy metal-binding domain and is thought to play a role in delivering copper to the membrane-bound CopA.[8]

Data Presentation: CopA Localization in Various Prokaryotes

While precise quantitative data on the percentage of CopA in different cellular compartments is scarce in the literature, its primary localization has been consistently identified. The following table summarizes the confirmed or predicted localization of CopA in several prokaryotic species based on experimental evidence.

| Prokaryotic Species | Gram Stain | Subcellular Localization | Supporting Evidence |

| Escherichia coli | Negative | Inner Membrane | Cell fractionation, everted membrane vesicle assays[1][3][10] |

| Streptococcus pyogenes | Positive | Cytoplasmic Membrane | Genetic deletion studies showing copper sensitivity[4][6] |

| Salmonella enterica | Negative | Inner Membrane | Functional homology and genetic studies[7] |

| Enterococcus hirae | Positive | Cytoplasmic Membrane | Early studies on copper homeostasis[4][7] |

| Xanthomonas campestris | Negative | Inner Membrane (predicted) | Functional characterization of the copA gene[11] |

Experimental Protocols for Determining Subcellular Localization

Several robust experimental techniques are employed to determine the subcellular localization of proteins like CopA in prokaryotes.

Cell Fractionation Followed by Western Blotting

This biochemical approach physically separates the cellular compartments, allowing for the identification of the protein of interest in each fraction via immunoblotting.

Detailed Protocol (Adapted from robust methods for E. coli) [12][13][14]

-

Cell Culture and Harvest:

-

Grow a bacterial culture (e.g., E. coli) to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5-0.8).

-

Harvest cells by centrifugation at 4,500 x g for 10 minutes at 4°C.

-

Wash the cell pellet once with a suitable buffer (e.g., PBS).

-

-

Periplasmic Extraction (Cold Osmotic Shock):

-

Resuspend the cell pellet in a hypertonic sucrose buffer (e.g., 20% sucrose, 30 mM Tris-HCl pH 8.0, 1 mM EDTA).

-

Incubate on ice for 10 minutes.

-

Centrifuge at 8,000 x g for 10 minutes. Discard the supernatant.

-

Rapidly resuspend the pellet in a hypotonic solution of ice-cold 5 mM MgCl₂.

-

Incubate on ice for 10 minutes with gentle agitation.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C. The supernatant is the periplasmic fraction .

-

-

Spheroplast Lysis and Fraction Separation:

-

Resuspend the remaining pellet (spheroplasts) in a lysis buffer (e.g., 10 mM Tris-HCl pH 8.0).

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at 15,000 x g for 20 minutes to remove unbroken cells and debris.

-

Transfer the supernatant to an ultracentrifuge tube.

-

-

Separation of Cytoplasmic and Membrane Fractions:

-

Centrifuge the supernatant at >100,000 x g for 1-2 hours at 4°C.

-

The resulting supernatant is the cytoplasmic fraction .

-

The pellet contains the total membrane fraction (inner and outer membranes). This pellet can be washed and resuspended in a suitable buffer.

-

-

Analysis:

-

Determine the protein concentration of each fraction.

-

Analyze equal amounts of protein from each fraction (total cell lysate, periplasm, cytoplasm, membrane) by SDS-PAGE and Western blotting using an antibody specific to CopA.

-

Immunofluorescence Microscopy

This imaging technique allows for the in-situ visualization of protein localization within the cell.

Detailed Protocol (Adapted for E. coli) [15][16][17][18]

-

Cell Growth and Fixation:

-

Grow bacterial culture to an OD₆₀₀ below 0.3.

-

Fix cells by adding formaldehyde (e.g., to a final concentration of 2.8%) and glutaraldehyde (e.g., to 0.04%) and incubating for 15 minutes at room temperature.

-

Wash the cells once in PBS (pH 7.2).

-

-

Permeabilization:

-

Resuspend the cell pellet in PBS.

-

Incubate the cells in 0.1% Triton X-100 in PBS for 45 minutes at room temperature to permeabilize the outer membrane.

-

Wash three times in PBS.

-

Incubate in PBS containing 100 µg/ml lysozyme and 5 mM EDTA for 30-45 minutes to digest the cell wall.

-

Wash three times in PBS.

-

-

Immunostaining:

-

Block the cells with a blocking buffer (e.g., PBS with 2% BSA) for 30 minutes.

-

Incubate with a primary antibody against CopA (diluted in blocking buffer) for 1-2 hours at 37°C.

-

Wash the cells three times in PBS containing 0.05% Tween-20.

-

Incubate with a fluorophore-conjugated secondary antibody (e.g., donkey-α-rabbit-CY3) diluted in blocking buffer for 30-60 minutes at 37°C in the dark.

-

Wash three times in PBS/0.05% Tween-20, followed by a final wash in PBS.

-

-

Microscopy:

-

Resuspend the final cell pellet in a small volume of PBS.

-

Mount the cells on a poly-L-lysine-coated slide.

-

Image using a fluorescence microscope with appropriate filters. A membrane protein like CopA is expected to show a ring-like staining pattern around the cell periphery.

-

Immuno-Electron Microscopy

For higher resolution, immuno-electron microscopy can pinpoint protein location with greater precision. This technique involves labeling thin sections of plastic-embedded cells with gold-particle-conjugated antibodies, which can then be visualized as electron-dense dots in an electron microscope.[19][20][21] While powerful, this method requires specialized equipment and expertise.

Visualizations of Pathways and Workflows

Copper Homeostasis Pathway in E. coli

The following diagram illustrates the central role of CopA in the E. coli copper efflux system, regulated by CueR.

Caption: The CopA copper efflux pathway in E. coli.

Experimental Workflow for Subcellular Localization

This diagram outlines the logical flow of the cell fractionation and Western blotting experiment.

Caption: Workflow for localization via cell fractionation.

Logical Relationship of Copper Efflux Systems

This diagram shows the relationship between different copper resistance systems in a Gram-negative bacterium.

Caption: Relationship between cytoplasmic and periplasmic efflux systems.

Conclusion

The subcellular localization of CopA to the inner/cytoplasmic membrane is fundamentally linked to its role as a primary copper efflux pump in prokaryotes. This localization ensures the efficient removal of toxic cytoplasmic copper, a process critical for bacterial survival, particularly within a host environment. The experimental protocols detailed herein provide a robust framework for researchers to investigate and confirm the localization of CopA and other membrane proteins. A thorough understanding of this system offers promising avenues for the development of novel therapeutics targeting bacterial metal homeostasis.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. CopA: An Escherichia coli Cu(I)-translocating P-type ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of CopA in Streptococcus pyogenes copper homeostasis and virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Copper Homeostatic Mechanisms and Their Role in the Virulence of Escherichia coli and Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. researchgate.net [researchgate.net]

- 10. CopA: An Escherichia coli Cu(I)-translocating P-type ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional characterization of copA gene encoding multicopper oxidase in Xanthomonas campestris pv. campestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. A robust fractionation method for protein subcellular localization studies in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Immunolabeling of Proteins in situ in Escherichia coli K12 Strains [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. static.igem.org [static.igem.org]

- 18. Immunolabeling of Proteins in situ in Escherichia coli K12 Strains [en.bio-protocol.org]

- 19. Visualizing proteins in electron micrographs at nanometer resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protein localization in electron micrographs using fluorescence nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Discovery and Initial Characterization of the copA Gene: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of mutations in the coatomer subunit alpha (COPA) gene and their link to a novel autoimmune and autoinflammatory disorder, now known as COPA syndrome, has unveiled a critical link between intracellular protein trafficking and immune regulation. This technical guide provides a comprehensive overview of the seminal findings related to the discovery and initial characterization of the copA gene's role in this disease. It details the methodologies of key experiments, presents quantitative data in a structured format, and visualizes the intricate molecular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the fields of immunology, cell biology, and therapeutic development for rare genetic disorders.

Introduction

The copA gene encodes the alpha-subunit of the Coat Protein Complex I (COPI), a crucial component of the intracellular vesicular trafficking machinery. The COPI complex is responsible for the retrograde transport of proteins and lipids from the Golgi apparatus back to the endoplasmic reticulum (ER), a fundamental process for maintaining cellular homeostasis.[1][2] The initial link between a defect in this core cellular process and a specific human autoimmune disease was established in 2015 with the identification of heterozygous missense mutations in the COPA gene in patients presenting with a complex syndrome of inflammatory arthritis, interstitial lung disease, and high-titer autoantibodies.[1][3][4] This discovery not only defined a new monogenic disease but also opened up new avenues of research into the pathogenesis of autoimmune and autoinflammatory conditions.

Discovery of copA Mutations in a Novel Autoimmune Syndrome

The journey to pinpointing copA as the causative gene for this novel syndrome began with the clinical observation of families with multiple members affected by a combination of severe, early-onset interstitial lung disease and inflammatory arthritis.[5]

Initial Patient Cohort and Clinical Phenotype

The foundational study by Watkin et al. (2015) investigated five families with a total of twenty-one affected individuals.[5] The clinical presentation was striking for its severity and early onset, with the average age of presentation being 3.5 years.[5] Key clinical features of this initial cohort are summarized in Table 1.

| Clinical Feature | Number of Affected Individuals | Percentage of Cohort | Reference |

| Pulmonary Disease | |||

| Interstitial Lung Disease | 21/21 | 100% | [5] |

| Pulmonary Hemorrhage | Not specified | - | [5] |

| Rheumatologic Manifestations | |||

| Inflammatory Arthritis | 20/21 | 95% | [5][6] |

| Serological Findings | |||

| Antinuclear Antibodies (ANA) Positive | 18/21 | 86% | [1][5] |

| Anti-neutrophil Cytoplasmic Antibodies (ANCA) Positive | 12/21 | 57% | [5] |

| Rheumatoid Factor (RF) Positive | 11/21 | 52% | [5] |

Table 1: Clinical and serological features of the initial COPA syndrome patient cohort.

Genetic Discovery: Whole-Exome Sequencing

To identify the genetic basis of this familial syndrome, researchers employed whole-exome sequencing (WES) on affected and unaffected individuals from the identified families.[1][3] This unbiased approach led to the identification of four distinct heterozygous missense mutations in the COPA gene, all clustering within a highly conserved 14-amino acid region of the WD40 domain.[1][6] The identified mutations in the initial cohort are detailed in Table 2.

| Mutation | Nucleotide Change | Amino Acid Change | Family | Reference |

| 1 | c.698G>A | p.Arg233His | A, E | [1] |

| 2 | c.721G>A | p.Glu241Lys | C | [1] |

| 3 | c.728A>G | p.Asp243Gly | B | [1] |

| 4 | c.690G>T | p.Lys230Asn | D | [1] |

Table 2: Pathogenic COPA variants identified in the initial discovery cohort.

Initial Characterization of Mutant COPA Function

Following the identification of copA mutations, research focused on understanding the functional consequences of these genetic alterations. The central hypothesis was that mutant COPA protein would lead to a defect in COPI-mediated intracellular transport.[1][3]

Impaired Binding to Dilysine-Tagged Cargo

A key function of the COPI complex is the recognition and binding of proteins bearing a C-terminal dilysine (KKxx or KxKxx) motif, which serves as a retrieval signal for their return from the Golgi to the ER.[7][8] Experiments were designed to test whether the identified COPA mutations affected this interaction.

A standard co-immunoprecipitation (Co-IP) protocol was adapted to assess the binding of wild-type and mutant COPA to a dilysine-containing peptide derived from the yeast Wbp1 protein.[1]

Protocol:

-

Recombinant Protein Expression: FLAG-tagged wild-type and E241K mutant COPA proteins were expressed and purified from a suitable expression system (e.g., HEK293T cells).

-

Peptide Conjugation: A synthetic peptide corresponding to the cytoplasmic tail of yeast Wbp1, containing a dilysine retrieval signal, was conjugated to agarose beads.

-

Binding Assay: The purified FLAG-tagged COPA proteins were incubated with the Wbp1 peptide-coupled agarose beads.

-

Washing: The beads were washed to remove non-specific binding proteins.

-

Elution and Western Blotting: The protein-bead complexes were eluted, and the eluates were analyzed by Western blot using an anti-FLAG antibody to detect COPA.

The results of the co-immunoprecipitation experiments demonstrated a significant reduction in the binding of the E241K mutant COPA to the Wbp1 peptide compared to the wild-type protein.[1]

| COPA Variant | Relative Binding to Wbp1 Peptide (%) | p-value | Reference |

| Wild-type | 100 | - | [1] |

| E241K mutant | ~40 | <0.001 | [1] |

Table 3: Quantitative analysis of mutant COPA binding to a dilysine motif.

Endoplasmic Reticulum (ER) Stress

A logical consequence of impaired retrograde transport from the Golgi is the accumulation of proteins in the ER, leading to a cellular stress condition known as ER stress. To investigate this, researchers examined the expression of key ER stress markers, BiP (Binding immunoglobulin protein) and CHOP (C/EBP homologous protein), in patient-derived cells and in cell lines expressing mutant COPA.[9]

The mRNA expression levels of HSPA5 (encoding BiP) and DDIT3 (encoding CHOP) were quantified using real-time quantitative PCR.

Protocol:

-

RNA Isolation: Total RNA was extracted from patient-derived lymphoblastoid cell lines or HEK293 cells transfected with wild-type or mutant COPA constructs.

-

cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase.

-

qPCR: Real-time PCR was performed using specific primers for HSPA5, DDIT3, and a housekeeping gene (e.g., ACTB or GAPDH) for normalization.

-

Data Analysis: The relative expression of the target genes was calculated using the ΔΔCt method.

The expression of both BiP and CHOP was found to be significantly elevated in cells with mutant COPA, confirming the induction of ER stress.[9]

| Condition | Fold Increase in BiP mRNA | Fold Increase in CHOP mRNA | Reference |